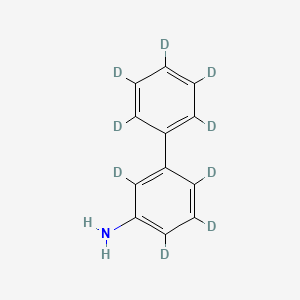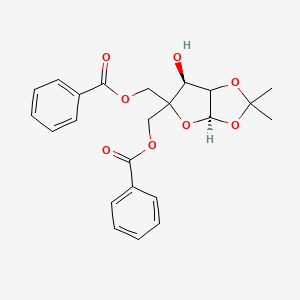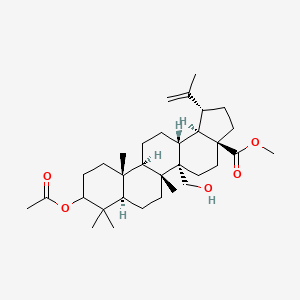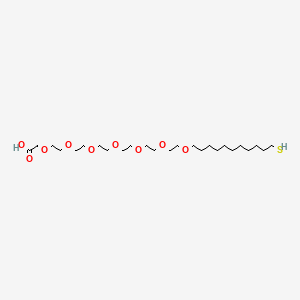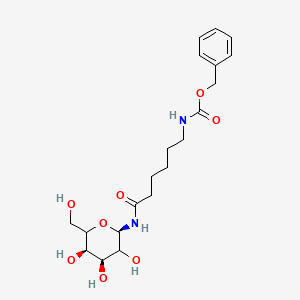
N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine (contains approx 35per cent Ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine is a specialty product used for proteomics research . It has a molecular formula of C20H30N2O8 and a molecular weight of 426.46 . This compound is used in the preparation of sugar-specific antibodies using liposomes .
Molecular Structure Analysis
The molecular structure of N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine is represented by the formula C20H30N2O8 . Unfortunately, the specific structural details or diagrams are not provided in the available resources.
Chemical Reactions Analysis
The specific chemical reactions involving N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine are not detailed in the available resources. It is known to be used in the preparation of sugar-specific antibodies using liposomes .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine are not detailed in the available resources. It has a molecular formula of C20H30N2O8 and a molecular weight of 426.46 .
科学的研究の応用
Glycoaminoacid and Glycopeptide Synthesis
The compound has been explored for its utility in the regioselective synthesis of beta-N-linked glycoaminoacids and glycopeptides. This process involves the acylation of tetra-O-pivaloyl-beta-D-galactopyranosylamine with N-(Cbz or Fmoc-alpha-aminoacyl) benzotriazoles under microwave irradiation. Such synthesis yields beta-N-glycoaminoacids and a glycosylated asparagine building block, facilitating the formation of beta-N-glycodipeptides through regiospecific beta-N-linkage. This method's efficiency is demonstrated through high yields and the establishment of regioselectivity confirmed by NMR techniques (Katritzky, Narindoshvili, Draghici, & Angrish, 2008).
Enzyme Inhibition Studies
N-substituted derivatives of the compound have shown significant glycosidase inhibitory activity. Chemical modification of carba-beta-DL-fucopyranosylamine generated derivatives demonstrating strong inhibition of beta-galactosidase and beta-glucosidase. This suggests the potential of 6-deoxy-5a-carba-beta-D-galactopyranosylamine as a lead compound for designing new carba sugar-type beta-galactosidase inhibitors, indicating a promising area of research in developing therapeutic agents (Ogawa, Fujieda, Sakata, Ishizaki, Hisamatsu, & Okazaki, 2003).
Polymers and Copolymers Synthesis
The compound has been utilized in the synthesis of amphiphilic and degradable copolymers, such as poly(epsilon-caprolactone)-g-poly(L-lysine) copolymers. These copolymers, synthesized through grafting methods applied to a macropolycarbanionic PCL derivative, are notable for their water solubility and the formation of nanometric micelle-like objects in distilled water. Their innovative properties and synthesis methodologies indicate their potential for biomedical applications, including drug delivery systems (Nottelet, El Ghzaoui, Coudane, & Vert, 2007).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The compound can be synthesized using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-beta-D-galactopyranosylamine", "N-(epsilon-amino)caproic acid", "Boc anhydride", "Benzyl alcohol", "Diisopropylcarbodiimide (DIC)", "N,N-dimethylformamide (DMF)", "Ethanol" ], "Reaction": [ "Step 1: Fmoc protection of beta-D-galactopyranosylamine using Fmoc anhydride in DMF solvent.", "Step 2: Coupling of N-(epsilon-amino)caproic acid to the Fmoc-beta-D-galactopyranosylamine using DIC in DMF solvent.", "Step 3: Deprotection of Fmoc group using piperidine in DMF solvent.", "Step 4: Boc protection of the epsilon-amino group using Boc anhydride in DMF solvent.", "Step 5: Coupling of benzyl alcohol to the protected epsilon-amino group using DIC in DMF solvent.", "Step 6: Deprotection of Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) solvent.", "Step 7: Purification of the compound using column chromatography with ethanol as the eluent." ] } | |
CAS番号 |
38822-58-1 |
分子式 |
C20H30N2O8 |
分子量 |
426.5 g/mol |
IUPAC名 |
benzyl N-[6-oxo-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate |
InChI |
InChI=1S/C20H30N2O8/c23-11-14-16(25)17(26)18(27)19(30-14)22-15(24)9-5-2-6-10-21-20(28)29-12-13-7-3-1-4-8-13/h1,3-4,7-8,14,16-19,23,25-27H,2,5-6,9-12H2,(H,21,28)(H,22,24)/t14-,16+,17+,18-,19-/m1/s1 |
InChIキー |
YRKGECJVSSEXFG-QFACEVIFSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)N[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O |
同義語 |
[6-(β-D-Galactopyranosylamino)-6-oxohexyl]carbamic Acid Phenylmethyl Ester; N-N-Benzyloxycarbonyl-ε-aminocaproyl-β-D-galactopyranosylamine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








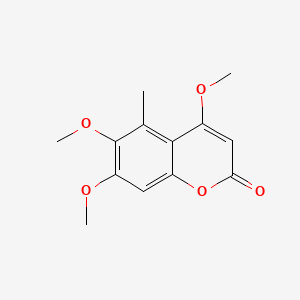

![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)

